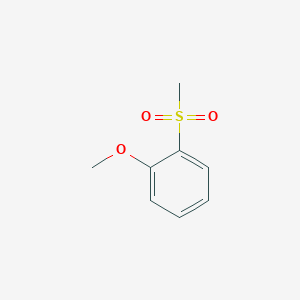

1-Methoxy-2-(methylsulfonyl)benzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCKFVNJNBRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374878 | |

| Record name | 1-methanesulfonyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13736-79-3 | |

| Record name | 1-methanesulfonyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 2 Methylsulfonyl Benzene and Analogues

Oxidation of Sulfide (B99878) Precursors to Sulfones

A common and direct method for the synthesis of sulfones is the oxidation of their corresponding sulfides. This transformation involves the conversion of a thioether group to a sulfonyl group.

Oxidation of 1-Methoxy-2-(methylsulfanyl)benzene

The target compound, 1-Methoxy-2-(methylsulfonyl)benzene, can be readily synthesized by the oxidation of its sulfide precursor, 1-Methoxy-2-(methylsulfanyl)benzene. This reaction is a standard transformation in organic sulfur chemistry and can be accomplished using a variety of oxidizing agents under controlled conditions. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can influence the reactivity of the sulfide, but the oxidation primarily targets the sulfur atom.

Utilization of Oxidizing Agents (e.g., m-Chloroperbenzoic Acid, Hydrogen Peroxide)

Various oxidizing agents are effective for the conversion of sulfides to sulfones. The choice of reagent often depends on factors such as substrate tolerance, desired selectivity (to avoid over-oxidation of other functional groups), and reaction conditions.

m-Chloroperbenzoic Acid (m-CPBA): * A widely used and efficient reagent for the oxidation of sulfides is meta-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at or below room temperature. Generally, two equivalents of m-CPBA are required for the complete conversion of a sulfide to a sulfone. The reaction proceeds through an initial oxidation to the corresponding sulfoxide (B87167), which is then further oxidized to the sulfone. By controlling the stoichiometry of m-CPBA (using approximately one equivalent), it is often possible to isolate the intermediate sulfoxide. For the synthesis of sulfones, an excess of the oxidizing agent is employed.

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield of Sulfone |

| Phenylbutylthioether | 2.0 equiv. m-CPBA | Dichloromethane | Room Temperature | 81% |

| Phenylbutylthioether | 2.0 equiv. m-CPBA | Chloroform | Room Temperature | 74% |

| Phenylbutylthioether | 2.0 equiv. m-CPBA | Acetonitrile | Room Temperature | 69% |

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a "green" and cost-effective oxidizing agent for the conversion of sulfides to sulfones. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid. nih.govresearchgate.net The combination of hydrogen peroxide and acetic acid can form peracetic acid in situ, which is a potent oxidizing agent. The reaction conditions, including temperature and the concentration of hydrogen peroxide, can be adjusted to control the extent of oxidation. For the complete oxidation to the sulfone, an excess of hydrogen peroxide is typically used. researchgate.net The reaction is generally conducted at room temperature or with gentle heating. nih.gov

| Substrate | Oxidizing System | Temperature | Time | Yield of Sulfoxide |

| Methyl phenyl sulfide | 30% H₂O₂ in glacial acetic acid | Room Temperature | 30 min | 99% |

| Diphenyl sulfide | 30% H₂O₂ in glacial acetic acid | Room Temperature | 45 min | 98% |

| Dibenzyl sulfide | 30% H₂O₂ in glacial acetic acid | Room Temperature | 25 min | 99% |

Electrochemical Oxidation Approaches

Electrochemical methods offer an alternative, environmentally friendly approach to the oxidation of sulfides. These methods avoid the use of stoichiometric chemical oxidants by employing an electric current to drive the oxidation process. The oxidation of aryl alkyl sulfides to their corresponding sulfones can be achieved under electrochemical conditions. The selectivity between the sulfoxide and sulfone can often be controlled by adjusting the reaction parameters, such as the applied current and the solvent system. For instance, using a higher current density and a solvent like methanol (B129727) can favor the formation of the sulfone. The oxygen atoms incorporated into the sulfone are derived from water present in the reaction medium.

Construction of Aryl Methyl Sulfones via Sulfonylation and Methylation

An alternative strategy for the synthesis of this compound involves the formation of the carbon-sulfur bond through sulfonylation, followed by the introduction of the methyl group.

Direct Sulfonylation Methods

Direct sulfonylation of an aromatic ring, such as anisole (B1667542) (methoxybenzene), can be achieved through electrophilic aromatic substitution reactions like the Friedel-Crafts reaction. In this approach, an appropriate sulfonylating agent is reacted with the aromatic substrate in the presence of a Lewis acid catalyst.

For the synthesis of the target compound, methanesulfonylation of anisole would be required. This can be challenging in terms of controlling the regioselectivity, as the methoxy group is an ortho-, para-directing group. Therefore, a mixture of ortho and para isomers is expected. The reaction of anisole with methanesulfonyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) would lead to the formation of methoxy-substituted phenyl methyl sulfones. Separation of the desired ortho-isomer from the para-isomer would then be necessary.

Methylation of Sulfonyl Intermediates

A more controlled approach involves the formation of a sulfinate salt intermediate, which is then methylated. For the synthesis of this compound, this would involve the preparation of sodium 2-methoxybenzenesulfinate. This sulfinate can be synthesized from 2-methoxyaniline via diazotization followed by reduction and reaction with sulfur dioxide.

Once the sodium 2-methoxybenzenesulfinate is obtained, it can be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663). The reaction typically proceeds via an Sₙ2 mechanism, where the sulfinate anion acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to form the desired sulfone. This method offers good control over the position of the methylsulfonyl group on the aromatic ring.

Heterogeneous Catalysis in Sulfone Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of sulfones, primarily through the ease of catalyst separation and potential for recycling. These solid-phase catalysts are crucial for developing more sustainable and industrially viable processes.

One prominent area of research involves the oxidation of sulfides to sulfones. Niobium carbide has been demonstrated as an effective heterogeneous catalyst for the oxidation of sulfides using 30% hydrogen peroxide, efficiently affording the corresponding sulfones. organic-chemistry.org Similarly, tantalum carbide can be used, and both catalysts are easily recovered and reused without a significant loss of activity. organic-chemistry.org Another approach utilizes permanganate (B83412) supported on active manganese dioxide, which can effectively oxidize sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org

Transition-metal nanoparticles also serve as robust heterogeneous catalysts. Carbon-supported copper nanoparticles (Cu-NPs) have been shown to effectively catalyze the coupling reaction of arylboronic acids and arylsulfonyl hydrazides to generate diaryl sulfones at room temperature. bohrium.comrsc.org This method is notable for its mild reaction conditions and the reusability of the Cu-NP catalyst, which shows only a slight loss of activity after multiple cycles. bohrium.com

More recently, perovskite oxides have emerged as highly efficient catalysts for the aerobic oxidation of sulfides. By introducing ruthenium (Ru) into a hexagonal perovskite structure (SrMnO₃), researchers created oxygen vacancies within the crystal that significantly improved the catalyst's ability to transfer oxygen atoms. isct.ac.jp This engineered catalyst, SrMn₁₋ₓRuₓO₃, achieves unprecedented selectivity (99%) for sulfone production at temperatures as low as 30°C, a substantial improvement over conventional systems that require 80–150°C. isct.ac.jp The mechanism is believed to follow a Mars-van Krevelen model, where lattice oxygen oxidizes the substrate, and the resulting vacancy is replenished by molecular oxygen. isct.ac.jp

Supported Lewis acids also find application in heterogeneous systems. For instance, aluminum trichloride (B1173362) (AlCl₃) supported on polystyrene or silica (B1680970) gel acts as a highly chemoselective heterogeneous Lewis acid catalyst for the Friedel–Crafts sulfonylation of aromatic compounds. acs.org

| Catalyst System | Reaction Type | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Niobium Carbide | Sulfide Oxidation | Sulfides, H₂O₂ | Efficiently produces sulfones; catalyst is reusable. | organic-chemistry.org |

| Carbon-Supported Copper Nanoparticles (Cu-NPs) | Cross-Coupling | Arylboronic acids, Arylsulfonyl hydrazides | Effective at room temperature; catalyst is recoverable and reusable. | bohrium.comrsc.org |

| Ru-doped Perovskite Oxide (SrMn₁₋ₓRuₓO₃) | Aerobic Sulfide Oxidation | Sulfides, Molecular O₂ | Achieves >99% selectivity at 30°C; operates via Mars-van Krevelen mechanism. | isct.ac.jp |

| Polystyrene/Silica Gel Supported AlCl₃ | Friedel-Crafts Sulfonylation | Aromatic compounds, Sulfonylating agent | Acts as a highly chemoselective and reusable Lewis acid catalyst. | acs.org |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced catalytic systems to construct complex molecules like this compound with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become indispensable for forming the critical carbon-sulfur bonds inherent to aryl sulfones.

Palladium-Catalyzed Formations

Palladium catalysis is a cornerstone for the synthesis of aryl sulfones, enabling the coupling of various precursors under relatively mild conditions. A versatile three-component approach unites an organolithium species, an aryl or alkenyl (pseudo)halide, and a sulfur dioxide surrogate to produce a wide range of sulfones. nih.gov In this convergent synthesis, the solid, bench-stable complex DABSO (formed from 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide) serves as an easy-to-handle source of SO₂. nih.gov The choice of ligand is critical; electron-poor XantPhos-type ligands have been found to give much-improved yields over XantPhos itself. nih.gov

Another powerful palladium-catalyzed method is the direct sulfination of aryl and heteroaryl halides. nih.govbohrium.com This reaction provides access to aryl and heteroaryl sulfinates, which are versatile synthetic intermediates that can be further elaborated to form sulfones. nih.govbohrium.com

For the synthesis of symmetrical diaryl sulfones, a one-step method has been developed using aryl halides and potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfur dioxide source. oup.com This reaction is effectively catalyzed by a palladium complex bearing the bulky, electron-rich P(t-Bu)₃ ligand, which minimizes the formation of biaryl byproducts. oup.com The arylation of arenesulfinates with aryl halides represents an alternative emerging strategy for constructing various diaryl sulfones. oup.com

| Reaction Type | Palladium Source/Ligand | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Pd(dba)₂ / XantPhos-type ligand | Organolithium, Aryl/Alkenyl Halide, DABSO (SO₂ surrogate) | Convergent synthesis allowing for varied sulfone production. | nih.gov |

| One-Step Symmetrical Sulfone Synthesis | Pd(OAc)₂ / P(t-Bu)₃ | Aryl Halides, K₂S₂O₅ (SO₂ surrogate) | Convenient one-step process using an easily handled SO₂ source. | oup.com |

| Sulfination of Aryl Halides | Palladium Catalyst | Aryl/Heteroaryl Halides, Sulfinating Agent | Provides access to versatile aryl sulfinate intermediates. | nih.govbohrium.com |

| Cross-Coupling | Palladium Catalyst / Xantphos | Sulfinic Acid Salts, Aryl/Vinyl Halides or Triflates | Strongly influenced by the presence of additives like nBu₄NCl. | organic-chemistry.org |

Role of Lewis Acids and Solvents in Reaction Pathways

Lewis acids play a pivotal role in classical sulfone synthesis, most notably in Friedel-Crafts sulfonylation reactions. google.com In these reactions, a Lewis acid, such as aluminum trichloride (AlCl₃), activates a sulfonyl chloride, facilitating electrophilic attack on an aromatic ring. acs.orgtaylorandfrancis.com This approach is a fundamental method for introducing a sulfonyl group onto an arene.

Modern methodologies have expanded the scope of Lewis acid catalysis in related transformations. For example, calcium triflimide [Ca(NTf₂)₂] has been identified as an effective Lewis acid for activating sulfonyl fluorides toward nucleophilic addition with amines to generate sulfonamides. organic-chemistry.org This demonstrates the principle of using Lewis acids to enhance the electrophilicity of the sulfur center in sulfonyl compounds, a concept applicable to sulfone synthesis as well.

The choice of solvent is also a critical parameter that can dictate the success and pathway of a reaction. In palladium-catalyzed couplings, solvents such as toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed. nih.govoup.comacs.org The solvent can influence catalyst solubility, stability, and reactivity, thereby affecting reaction rates and product yields. The specific conditions, including solvent and temperature, must be carefully optimized for each synthetic transformation to achieve the desired outcome.

One-Pot and Multicomponent Reactions

A notable example is the palladium-catalyzed three-component synthesis of diaryl sulfones from an aryl lithium species, an aryl halide, and the SO₂ surrogate DABSO. nih.gov This process obviates the need for pre-functionalized sulfonyl precursors and allows for the rapid assembly of diverse sulfone structures. nih.govresearchgate.net Similarly, the direct conversion of aryl halides into sulfones can be achieved via a one-pot protocol that proceeds through an intermediate aryl sulfinate, which is generated and then coupled in the same reaction vessel. nih.govbohrium.com

The strategy has been extended to create more complex structures, such as arylalkynyl sulfones. A one-pot, three-component protocol has been developed that combines an organomagnesium or organolithium reagent, DABSO, and an ethynyl-benziodoxolone (EBX) reagent to furnish a broad range of arylalkynyl sulfones. acs.orgnih.govnih.gov For substrates that are sensitive to strongly basic or nucleophilic organometallic reagents, a complementary palladium-catalyzed version starting from aryl iodides is available. acs.orgnih.gov These multicomponent strategies exemplify the power of modern catalysis to streamline the synthesis of functionalized sulfone compounds.

| Reaction Name | Components | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Sulfone Synthesis | 1. Aryl Lithium 2. Aryl Halide 3. SO₂ Surrogate (DABSO) | Palladium Catalyst | Diaryl Sulfones | nih.gov |

| One-Pot Sulfination/Coupling | 1. Aryl Halide 2. Sulfinating Agent 3. Coupling Partner | Palladium Catalyst | Aryl Sulfones | nih.govbohrium.com |

| Three-Component Arylalkynyl Sulfone Synthesis | 1. Organometallic Reagent or Aryl Iodide 2. SO₂ Surrogate (DABSO) 3. Ethynyl-benziodoxolone (EBX) | Palladium Catalyst (for aryl iodide variant) | Arylalkynyl Sulfones | acs.orgnih.govnih.gov |

Reactivity and Reaction Mechanisms of 1 Methoxy 2 Methylsulfonyl Benzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

Directing Effects of Methoxy (B1213986) and Methylsulfonyl Groups on Aromatic Reactivity

The methoxy and methylsulfonyl groups exert opposing electronic effects, which in turn dictate the position of incoming electrophiles. The methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

Conversely, the methylsulfonyl group is a strong deactivating group and a meta-director. The highly electronegative oxygen atoms in the sulfonyl group withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of electrophilic attack.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Activating | Ortho, Para |

| -SO₂CH₃ (Methylsulfonyl) | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta |

Influence on Ring Activation and Regioselectivity in Substitution Reactions

The regioselectivity of electrophilic substitution on this molecule is a complex outcome of these competing effects. The methoxy group directs incoming electrophiles to its ortho and para positions (C4 and C6), while the methylsulfonyl group directs to its meta positions (C3 and C5).

Position C4: This position is para to the activating methoxy group and meta to the deactivating methylsulfonyl group.

Position C6: This position is ortho to the activating methoxy group and ortho to the deactivating methylsulfonyl group.

Position C3: This position is meta to the activating methoxy group and meta to the deactivating methylsulfonyl group.

Position C5: This position is meta to the activating methoxy group and para to the deactivating methylsulfonyl group.

While specific experimental data on the electrophilic substitution of 1-Methoxy-2-(methylsulfonyl)benzene is limited in publicly available literature, predictions can be made based on established principles. The powerful activating effect of the methoxy group, particularly its ability to stabilize the arenium ion intermediate via resonance at the ortho and para positions, is expected to be the dominant directing influence. Therefore, substitution is most likely to occur at the positions activated by the methoxy group, primarily at the C4 position, which is sterically more accessible than the C6 position and is also meta to the deactivating sulfonyl group.

| Position | Influence of Methoxy Group (-OCH₃) | Influence of Methylsulfonyl Group (-SO₂CH₃) | Predicted Major Product |

|---|---|---|---|

| C4 | Para (Activating) | Meta (Least Deactivating) | Likely |

| C6 | Ortho (Activating) | Ortho (Strongly Deactivating) | Less Likely |

| C3 | Meta (Neutral) | Meta (Least Deactivating) | Minor |

| C5 | Meta (Neutral) | Para (Strongly Deactivating) | Unlikely |

Nucleophilic Substitution Reactions Involving the Methoxy Group

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on electron-poor rings, particularly those bearing strong electron-withdrawing groups.

Methoxy as a Leaving Group in Aryl Amination Reactions

The methoxy group is generally a poor leaving group in nucleophilic substitution reactions. However, its departure from an aromatic ring can be facilitated if the ring is sufficiently activated by electron-withdrawing substituents. The methylsulfonyl group at the ortho position in this compound provides such activation. This electron-withdrawing group can stabilize the negative charge that develops in the aromatic ring during the course of a nucleophilic attack, making the substitution more favorable.

In the context of aryl amination, a primary or secondary amine can act as a nucleophile, displacing the methoxy group to form a new carbon-nitrogen bond. Such reactions are often carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.

Mechanistic Studies of Nucleophilic Displacement

Nucleophilic aromatic substitution can proceed through different mechanisms. The most common for activated aryl ethers is the SₙAr mechanism, which is a two-step addition-elimination process.

Addition of the Nucleophile: The nucleophile (e.g., an amide anion, R₂N⁻) attacks the carbon atom bearing the methoxy group. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing methylsulfonyl group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the methoxide (B1231860) ion (CH₃O⁻).

Recent studies on related systems have also proposed concerted mechanisms for nucleophilic aromatic substitution, where bond formation and bond breaking occur in a single step, bypassing a discrete Meisenheimer intermediate. The specific mechanism for this compound would likely depend on the reaction conditions and the nature of the nucleophile.

Transformations of the Methylsulfonyl Group

The methylsulfonyl group itself can undergo various chemical transformations, offering pathways to further functionalize the molecule. While specific studies on this compound are not widely reported, the reactivity of aryl methyl sulfones is well-documented.

Common transformations of the methylsulfonyl group include its reduction to the corresponding sulfide (B99878) or even complete removal (desulfonylation). Reductive desulfonylation can be achieved using various reducing agents, providing a method to introduce a hydrogen atom in place of the sulfonyl group. This can be a useful synthetic strategy where the sulfonyl group is used to direct other reactions and is subsequently removed.

Furthermore, the methyl group of the methylsulfonyl moiety can be functionalized. For instance, deprotonation of the methyl group with a strong base can generate a carbanion, which can then react with various electrophiles.

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Reduction | e.g., LiAlH₄, Raney Nickel | Thioether (-SCH₃) or Arene (-H) |

| Functionalization of Methyl Group | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | -SO₂CH₂R |

Reductive Transformations to Sulfide Groups

The reduction of the sulfonyl group in this compound to the corresponding sulfide, 1-methoxy-2-(methylthio)benzene, is a synthetically useful transformation. This conversion can be achieved using various reducing agents, which facilitate the removal of the two oxygen atoms from the sulfur center.

Commonly employed methods for the reduction of aryl sulfones to aryl sulfides involve strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of the hydride ion on the electron-deficient sulfur atom, followed by subsequent reduction steps to yield the sulfide.

While specific studies detailing the reduction of this compound are not extensively documented, the general mechanism for the reduction of aryl sulfones with LiAlH₄ is well-established. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the corresponding sulfide. The ortho-methoxy group may influence the reaction rate and efficiency due to steric and electronic effects.

Table 1: General Conditions for the Reduction of Aryl Sulfones to Aryl Sulfides

| Reagent System | Solvent | Temperature | General Observations |

| LiAlH₄ | Anhydrous Ether or THF | Reflux | Powerful reducing agent, effective for a wide range of sulfones. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane | -78 °C to room temperature | Milder reducing agent, may offer better selectivity. |

| Samarium(II) Iodide (SmI₂) | THF | Room temperature | Useful for chemoselective reductions. |

Reactions with Unsaturated Compounds (e.g., Annulations, Radical Reactions)

The methylsulfonyl group can act as a versatile functional group in reactions with unsaturated compounds, participating in both annulation and radical-mediated processes. These reactions are valuable for the construction of more complex molecular architectures.

Annulation Reactions:

Annulation reactions involving aryl sulfones can be used to construct new ring systems. For instance, the methylsulfonyl group can act as a leaving group in transition metal-catalyzed reactions, facilitating the formation of cyclic structures. While specific examples with this compound are not prevalent in the literature, related aryl sulfones have been shown to undergo palladium-catalyzed annulation reactions with alkynes to form polycyclic aromatic compounds.

Radical Reactions:

The sulfonyl group can be involved in radical reactions, where it can be cleaved to generate an aryl radical. This radical can then participate in addition reactions with unsaturated compounds like alkenes and alkynes. Photocatalysis has emerged as a powerful tool for initiating such radical reactions under mild conditions. In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers energy to the aryl sulfone, leading to the homolytic cleavage of the C-S bond and formation of the aryl radical. This radical can then add across a double or triple bond, leading to the formation of a new carbon-carbon bond. acs.org

General Reaction Classes and Functional Group Interconversions

Functionalization of Aromatic Ring Systems

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined influence of the ortho-methoxy and methylsulfonyl substituents. The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the methylsulfonyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the methoxy group. However, the position ortho to the methoxy group is also ortho to the bulky methylsulfonyl group, which may introduce steric hindrance.

Nitration:

Nitration of anisole (B1667542) (methoxybenzene) typically yields a mixture of ortho- and para-nitroanisole. rsc.org For this compound, nitration is expected to occur primarily at the positions activated by the methoxy group and not significantly deactivated by the sulfonyl group.

Halogenation:

Halogenation, such as bromination, follows a similar principle. The methoxy group directs the incoming halogen to the ortho and para positions. nih.gov The strong activation by the methoxy group often allows for halogenation under mild conditions.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation reactions are generally less successful on strongly deactivated aromatic rings. The presence of the methylsulfonyl group significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards the carbocation or acylium ion electrophiles generated in these reactions. organic-chemistry.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 1-Methoxy-4-nitro-2-(methylsulfonyl)benzene |

| Bromination | Br⁺ | 1-Bromo-4-methoxy-3-(methylsulfonyl)benzene and/or 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely to proceed due to deactivation by the sulfonyl group. |

Spectroscopic and Structural Elucidation Studies Advanced

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Methoxy-2-(methylsulfonyl)benzene provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons appear as a multiplet in the range of δ 7.01–7.95 ppm. Specifically, the proton ortho to the sulfonyl group is the most deshielded, resonating at approximately δ 7.92–7.95 ppm, followed by the proton para to the sulfonyl group at δ 7.55–7.60 ppm. The proton ortho to the methoxy (B1213986) group is found at around δ 7.01–7.05 ppm. The methoxy group protons appear as a sharp singlet at approximately 3.98 ppm, and the methylsulfonyl protons also present as a singlet at around 3.23 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92–7.95 | m | 1H | Aromatic H |

| 7.55–7.60 | m | 1H | Aromatic H |

| 7.01–7.05 | m | 1H | Aromatic H |

| 3.98 | s | 3H | -OCH₃ |

| 3.23 | s | 3H | -SO₂CH₃ |

Note: Data sourced from reference .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, the carbon atom of the methylsulfonyl group is typically observed in the range of δ 45–55 ppm. The carbons of the benzene (B151609) ring and the methoxy group also show characteristic chemical shifts that are influenced by the electronic effects of the substituents.

Specialized NMR Techniques (e.g., ¹⁹F NMR, ²⁹Si NMR for related compounds)

While not directly applicable to this compound, specialized NMR techniques are crucial for the structural analysis of related fluorinated or silylated derivatives. For instance, ¹⁹F NMR is used to characterize compounds like 1-fluoro-4-(methylsulfonyl)benzene. doi.org Similarly, various silicon-containing reagents used in synthetic procedures involving related benzene derivatives can be studied using ²⁹Si NMR. rsc.org

Mass Spectrometry for Molecular Ion and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₈H₁₀O₃S, the expected molecular weight is approximately 186.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the sulfonyl (S=O) group are expected to appear in the region of 1350–1300 cm⁻¹. Other notable absorptions would include those for C-O stretching and aromatic and aliphatic C-H stretching vibrations. The study of related compounds, such as N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, has utilized FT-IR spectroscopy to identify key functional groups. nih.gov

Theoretical and Computational Studies on 1 Methoxy 2 Methylsulfonyl Benzene

Electronic Structure and Aromaticity Calculations

The electronic structure of 1-methoxy-2-(methylsulfonyl)benzene is governed by the competing electronic effects of its two substituents. The methoxy (B1213986) group is a strong π-electron donor (mesomeric effect) and a σ-electron withdrawer (inductive effect), with the former being dominant. Conversely, the methylsulfonyl group is a potent electron-withdrawing group through both inductive and mesomeric effects. Their ortho-positioning leads to a complex electronic distribution within the benzene (B151609) ring.

Key Electronic Features:

Push-Pull System: The adjacent electron-donating and electron-withdrawing groups create a "push-pull" dynamic, leading to a significant polarization of the π-electron system.

Dipole Moment: A notable molecular dipole moment is expected due to this charge separation.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) is anticipated to have significant contributions from the methoxy group and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would be heavily influenced by the methylsulfonyl group. Density Functional Theory (DFT) calculations on similar molecules can precisely model these orbitals and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity and electronic transitions. dntb.gov.ua

Aromaticity:

The aromaticity of the benzene ring is likely to be slightly perturbed by the substituents. While benzene is the archetypal aromatic compound, substitution can alter the delocalization of π-electrons. Computational methods can quantify this through various aromaticity indices:

HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on bond length equalization. For this compound, a HOMA value slightly less than 1 (the value for benzene) would be expected, indicating a minor decrease in aromaticity due to substituent-induced bond length variations.

NICS (Nucleus-Independent Chemical Shift): NICS calculations, which probe the magnetic shielding at the center of the ring, would also be expected to show a slight deviation from the value for benzene, reflecting a change in the ring current.

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard method to compute these properties. researchgate.net

Reactivity Prediction and Transition State Analysis

Computational chemistry offers powerful tools for predicting the reactivity of this compound. The competing nature of the substituents makes regioselectivity in reactions like electrophilic aromatic substitution (EAS) a particularly interesting aspect to model.

Directing Effects: The methoxy group is a strong activating group and an ortho, para-director in EAS. The methylsulfonyl group is a strong deactivating group and a meta-director. In this compound, this leads to conflicting directing effects.

Transition State Analysis:

To definitively determine the outcome of a reaction, computational chemists can model the entire reaction pathway and locate the transition states. For an EAS reaction on this compound, one could calculate the activation energies for the formation of the σ-complex (Wheland intermediate) at each possible position on the ring. The pathway with the lowest activation energy would correspond to the major product. Such calculations are instrumental in understanding regioselectivity where intuitive rules are ambiguous. nih.gov

Simulation of Reaction Dynamics and Pathways

Beyond static models of reactants and transition states, computational chemistry can simulate the dynamics of a chemical reaction over time. Methods like ab initio molecular dynamics (AIMD) can trace the trajectories of atoms as a reaction proceeds, providing a much deeper understanding of the reaction mechanism.

For a reaction involving this compound, a simulation could reveal:

Solvent Effects: How solvent molecules interact with the reactant and influence the reaction pathway and energetics.

Vibrational Effects: The role of specific molecular vibrations in overcoming the activation barrier.

Competing Pathways: The simulation could explore multiple potential reaction pathways simultaneously, identifying minor products or unexpected rearrangements that might be missed by only calculating a single minimum energy path.

These simulations are computationally intensive but offer unparalleled insight into the intricate details of a chemical transformation. While no specific reaction dynamics simulations for this compound have been published, the methodology is well-established for studying complex organic reactions.

Derivatives and Analogues of 1 Methoxy 2 Methylsulfonyl Benzene

Synthesis and Characterization of Substituted Aryl Methyl Sulfones

The synthesis of substituted aryl methyl sulfones, including derivatives of 1-methoxy-2-(methylsulfonyl)benzene, can be achieved through several established and emerging chemical methodologies. A common and traditional approach involves the oxidation of the corresponding aryl methyl sulfides. Reagents such as meta-chloroperbenzoic acid (m-CPBA) are effective for this transformation. For instance, the oxidation of 1-methoxy-2-methylsulfanyl-benzene with m-CPBA in a solvent like dichloromethane (B109758) yields this compound in high purity. researchgate.net

Modern synthetic methods have expanded the toolkit for creating these sulfones. Copper-catalyzed aerobic oxidation of aryl halides with dimethyl sulfoxide (B87167) (DMSO) provides a direct route to aryl methyl sulfones. researchgate.netchemrxiv.org Another approach involves the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. organic-chemistry.org Transition-metal-free methods have also been developed, such as the reaction of sodium sulfinates with o-silyl aryl triflates, which act as aryne precursors, to produce a diverse array of sulfones under mild conditions. organic-chemistry.org Furthermore, the reaction of sodium methyl sulfinates with allyl alcohols, catalyzed by boron trifluoride etherate (BF₃·OEt₂) in acetic acid, is an efficient method for synthesizing various aryl methyl sulfones. tubitak.gov.tr

The characterization of these synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure. For this compound, ¹H NMR spectroscopy typically shows characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylsulfonyl group protons. For example, the ¹H NMR spectrum might display a multiplet for the aromatic protons between δ 7.01 and 7.95 ppm, a singlet for the methoxy protons around δ 3.98 ppm, and a singlet for the methylsulfonyl protons near δ 3.23 ppm. ¹³C NMR and mass spectrometry further confirm the structure and molecular weight of the synthesized sulfones. researchgate.nettubitak.gov.tr

| Synthesis Method | Reagents/Catalysts | Key Features | Reference |

| Oxidation of Aryl Methyl Sulfides | m-CPBA | High yield and purity | researchgate.net |

| Copper-Catalyzed Aerobic Oxidation | Cu catalyst, DMSO | Direct route from aryl halides | researchgate.netchemrxiv.org |

| Palladium-Catalyzed Coupling | Pd catalyst | Couples aryl boronic acids and arylsulfonyl chlorides | organic-chemistry.org |

| Transition-Metal-Free Aryne Precursor | Sodium sulfinates, o-silyl aryl triflates | Mild conditions, diverse sulfones | organic-chemistry.org |

| BF₃·OEt₂ Catalyzed Reaction | BF₃·OEt₂, Acetic Acid | Condensation of sodium methyl sulfinates and allyl alcohols | tubitak.gov.tr |

Exploration of Related Methoxy- and Sulfonyl-Containing Aromatic Compounds

The exploration of aromatic compounds containing both methoxy and sulfonyl groups extends beyond the specific substitution pattern of this compound. The relative positions of these functional groups on the aromatic ring significantly influence the compound's physical and chemical properties.

For instance, 1-methoxy-4-(methylsulfonyl)benzene, an isomer, can be synthesized through the photocatalytic oxygenation of methyl(phenyl)sulfane using a nitrogen-doped carbon nanosolenoid catalyst, achieving a high yield of 90%. The electron-withdrawing nature of the sulfonyl group in this isomer makes it useful in photo-redox reactions, where it can enhance catalytic efficiency.

Another related compound, 1-(benzylsulfonyl)-2-methoxybenzene, replaces the methylsulfonyl group with a bulkier benzylsulfonyl group. This structural change affects its reactivity; the larger benzyl (B1604629) group can sterically hinder the sulfonyl center, slowing down nucleophilic substitution reactions. Its synthesis can be accomplished via a Grignard reaction between 2-methoxyphenylmagnesium chloride and benzyl bromide.

The introduction of chirality, as seen in (S)-1-methoxy-2-(1-(methylsulfonyl)pentyl)benzene, opens avenues for applications in asymmetric synthesis. This chiral analogue can be prepared with high enantiomeric excess through catalytic C-H activation methods, highlighting its potential as a building block for creating stereochemically defined bioactive molecules.

The broader class of methoxy-substituted aryl sulfonamides, such as 4-methoxy-N-[(4-methylphenyl)sulfonyl]benzamide, has also been synthesized and structurally characterized. These compounds often exhibit interesting solid-state properties, such as forming hydrogen-bonded networks. nih.gov

| Compound Name | Key Structural Feature | Synthesis Highlight | Potential Application/Property | Reference |

| 1-Methoxy-4-(methylsulfonyl)benzene | Isomeric substitution (para) | Photocatalytic oxygenation (90% yield) | Photo-redox reactions | |

| 1-(Benzylsulfonyl)-2-methoxybenzene | Bulkier benzylsulfonyl group | Grignard reaction (79% yield) | Reduced electrophilicity at sulfonyl site | |

| (S)-1-Methoxy-2-(1-(methylsulfonyl)pentyl)benzene | Chiral pentyl chain | Catalytic C-H activation (96% ee) | Asymmetric synthesis | |

| 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide | Sulfonamide functionality | Reaction of sulfonyl chloride with an amine | Forms hydrogen-bonded crystal structures | nih.gov |

Sulfonyl Derivatives as Synthetic Intermediates and Building Blocks

The sulfonyl group is a versatile functional group in organic synthesis, and sulfonyl derivatives, including aryl sulfones, serve as valuable synthetic intermediates. jmchemsci.com Their utility stems from the stability of the sulfone group under many reaction conditions, coupled with its ability to be transformed or to influence the reactivity of adjacent positions.

Aryl sulfones are key components in the synthesis of more complex molecules, often found in pharmaceuticals and agrochemicals. jmchemsci.comtaylorandfrancis.com For example, the sulfonyl group can act as a leaving group in certain nucleophilic substitution reactions or can be reductively cleaved. Moreover, the protons on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, making sulfones useful synthons.

Sulfonyl chlorides are particularly important precursors in this context. magtech.com.cn They react with a wide range of nucleophiles, such as amines to form sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.govechemcom.com The synthesis of sulfonyl chlorides themselves has been refined, with methods like the oxidative chlorination of thiols using H₂O₂ and ZrCl₄ offering efficient and environmentally friendlier alternatives to traditional reagents. organic-chemistry.org

Sulfonyl fluorides have also emerged as valuable synthetic intermediates, sometimes offering advantages over the more common sulfonyl chlorides in terms of stability and reactivity in parallel synthesis. acs.orgacs.org

Investigation of Broader Organosulfur Compound Classes Bearing Sulfonyl Moieties

The sulfonyl group (R-S(=O)₂-R') is a defining feature of a broad and important class of organosulfur compounds. nih.gov This functional group is found in a vast array of molecules with significant biological and material properties. jmchemsci.com The strong electron-withdrawing nature and the tetrahedral geometry of the sulfonyl group impart specific chemical and physical characteristics to the molecules that contain it. nih.gov

Sulfones, where the sulfonyl group is bonded to two carbon atoms, are known for their chemical stability and are prevalent in many biologically active molecules. jmchemsci.com The introduction of a sulfonyl group can significantly alter a molecule's polarity, acidity, and solubility, which are critical parameters in drug design. researchgate.net

Beyond simple sulfones, the sulfonyl moiety is a cornerstone of other functional groups, including:

Sulfonamides (R-SO₂NR'₂): This group is a classic pharmacophore found in numerous antibacterial drugs ("sulfa drugs"), diuretics, and anticonvulsants. taylorandfrancis.comnih.gov Their synthesis is often achieved by reacting sulfonyl chlorides with amines. nih.gov

Sulfonimidates (R-S(=O)(=NR')-OR''): These are sulfur(VI) compounds with a stereogenic sulfur center, making them useful as chiral auxiliaries in asymmetric synthesis. They can also serve as precursors to other important sulfur(VI) derivatives like sulfoximines. rsc.org

The study of these broader classes of organosulfur compounds is crucial for advancing medicinal chemistry and materials science. The ability of the sulfonyl group to form strong hydrogen bonds and to fit into the active sites of enzymes makes it a privileged functional group in the design of new therapeutic agents. nih.gov Research continues to uncover new synthetic methods and applications for these versatile sulfur-containing molecules. researchgate.net

Applications of 1 Methoxy 2 Methylsulfonyl Benzene in Non Medical Chemical Disciplines

Role as an Intermediate in Organic Synthesis

The structural characteristics of 1-methoxy-2-(methylsulfonyl)benzene make it a versatile intermediate in the synthesis of more complex molecules. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing methylsulfonyl group on the aromatic ring influences the regioselectivity of subsequent chemical transformations. This electronic differentiation allows for controlled functionalization of the benzene (B151609) ring, a crucial aspect in the multi-step synthesis of intricate organic compounds. dartmouth.edu

The sulfonyl group, in particular, can act as a handle for further chemical modifications. It can be a leaving group in nucleophilic aromatic substitution reactions or can be transformed into other functional groups. For instance, the methylsulfonyl moiety can be reduced to a sulfide (B99878) or even removed entirely, providing a strategic pathway to introduce or alter substituents on the aromatic core. This adaptability is highly valued in the design and execution of synthetic routes for novel organic molecules with desired properties.

One notable synthesis involving a related structure is the preparation of 1,2-difluoro-4-(methylsulfonyl)benzene, which serves as a precursor in various chemical reactions. google.com While not directly involving this compound, this example highlights the general utility of methylsulfonyl benzene derivatives as key building blocks in organic synthesis.

Contributions to Advanced Materials Science

In the realm of advanced materials, particularly in the development of polymer electrolyte membranes (PEMs) for fuel cells, sulfonated aromatic polymers are of significant interest. researchgate.net These materials are sought after as alternatives to perfluorinated polymers due to their potential for improved performance under specific operating conditions and lower cost. researchgate.netcore.ac.uk The sulfonyl group in compounds like this compound is a key feature in this context. While this specific molecule may not be directly polymerized, its structural motifs are relevant to the design of monomers for such polymers.

The development of high-performance PEMs often involves creating a microphase separation between hydrophilic and hydrophobic domains within the polymer structure. researchgate.net Sulfonated aromatic units provide the hydrophilic character necessary for proton conduction, while other non-sulfonated aromatic or aliphatic segments constitute the hydrophobic domains, providing mechanical stability. mdpi.com The strategic placement of sulfonyl groups on the polymer backbone, inspired by the chemistry of molecules like this compound, is crucial for achieving the desired morphology and, consequently, high proton conductivity and durability in fuel cell membranes. researchgate.net

Research into sulfonated aromatic polymers has explored various architectures, including multiblock copolymers, to optimize the properties of PEMs. core.ac.uk These advanced materials aim to enhance proton conductivity, especially under low-humidity and high-temperature conditions, which is a critical challenge in fuel cell technology. researchgate.net

Below is a table summarizing key properties of different types of polymer electrolyte membranes, highlighting the role of sulfonation:

| Polymer Type | Key Structural Feature | Primary Advantage | Relevant Research Focus |

|---|---|---|---|

| Perfluorinated Polymers (e.g., Nafion) | Perfluorinated backbone with sulfonic acid side chains | High proton conductivity and chemical stability | Cost reduction and performance at high temperatures |

| Sulfonated Aromatic Polymers | Aromatic backbone with sulfonic acid groups | Potential for lower cost and good performance at high temperatures | Improving mechanical and hydrolytic stability mdpi.com |

| Sulfonated Multiblock Copolymers | Alternating hydrophilic (sulfonated) and hydrophobic blocks | Well-defined microphase separation for enhanced proton transport researchgate.netcore.ac.uk | Optimizing block length and composition |

Use in Catalysis and Reaction Development

While direct applications of this compound in catalysis are not extensively documented, its structural components are relevant to the design of specialized catalytic systems. For example, the sulfonyl group is a key component of certain ionic liquids. Sulfonyl-containing ionic liquids are a class of molten salts that are liquid at or near room temperature and have applications as solvents and catalysts in various chemical reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive "green" alternatives to traditional volatile organic solvents.

The design of these ionic liquids often involves the incorporation of a sulfonyl group into either the cation or the anion. The electronic nature of the sulfonyl group can influence the catalytic activity and selectivity of the ionic liquid in reactions such as esterification, alkylation, and condensation. The methoxy group, being an electron-donating group, could also play a role in modulating the electronic properties of a catalyst system derived from a similar structure.

Electrochemical Applications

Organosulfur compounds are gaining significant attention in the field of electrochemical energy storage, particularly in the research and development of lithium-sulfur (Li-S) batteries. pku.edu.cn Li-S batteries are a promising next-generation energy storage technology due to their high theoretical energy density, which is significantly greater than that of conventional lithium-ion batteries. ucl.ac.uk However, they face several challenges, including the insulating nature of sulfur and its discharge products, and the "shuttle effect" of soluble lithium polysulfides, which leads to capacity fade. pku.edu.cnucl.ac.uk

Replacing elemental sulfur with organosulfur compounds as the cathode material is a promising strategy to address these issues. pku.edu.cn The covalent bonding of sulfur within an organic framework can help to mitigate the shuttle effect and improve the electrochemical performance of the battery. researchgate.net While this compound itself may not be a direct cathode material, its structure provides insights into the relationship between the molecular architecture of organosulfur compounds and their electrochemical behavior.

The following table outlines the challenges in Li-S batteries and how organosulfur compounds can potentially address them:

| Challenge in Li-S Batteries | Role of Organosulfur Compounds | Potential Benefit |

|---|---|---|

| Low electrical conductivity of sulfur and its discharge products | Incorporation of conductive organic moieties | Enhanced electron transport pku.edu.cn |

| "Shuttle effect" of soluble lithium polysulfides | Covalent bonding of sulfur within an organic framework | Suppression of polysulfide dissolution and migration ucl.ac.ukresearchgate.net |

| Volume expansion of the sulfur cathode during discharge | Molecular design to accommodate volume changes | Improved cycling stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methoxy-2-(methylsulfonyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically starts with functionalization of benzene derivatives. For example, sulfonation or methoxylation reactions can be employed. A methylsulfonyl group may be introduced via oxidation of a methylthio precursor using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions (temperature, solvent polarity, catalyst) significantly impact yield. For instance, polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can researchers characterize the structure of this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. <sup>1</sup>H-NMR identifies methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by the electron-withdrawing methylsulfonyl group. <sup>13</sup>C-NMR confirms the sulfonyl carbon (δ ~45–55 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy detects sulfonyl (S=O) stretches (~1350–1300 cm<sup>−1</sup>). X-ray crystallography (as in ) resolves stereoelectronic effects .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : The methylsulfonyl group confers stability in acidic/basic conditions. However, methoxy groups may hydrolyze under strong acidic conditions (pH <2). Solvent compatibility: avoid strong nucleophiles (e.g., amines) that may displace sulfonyl groups. Storage in inert atmospheres (N2) at −20°C prevents degradation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic properties and reactivity of this compound in catalytic transformations?

- Methodological Answer : The methylsulfonyl group is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at the para position. This directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Catalytic hydrogenation () requires careful choice of metal catalysts (Pd/C vs. PtO2) to avoid over-reduction of the sulfonyl group. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data for methylsulfonyl-containing aromatic compounds?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Validate purity via HPLC before biological testing. Structure-activity relationship (SAR) studies should compare analogs (e.g., replacing -SO2CH3 with -CF3 or -NO2) to isolate electronic effects. Use standardized assays (e.g., enzyme inhibition IC50) and control for metabolic stability in vitro .

Q. How can this compound be utilized in enantioselective synthesis or green chemistry applications?

- Methodological Answer : Enantioselective transformations require chiral auxiliaries or catalysts. For example, asymmetric hydrogenation with Ru-BINAP complexes could yield chiral intermediates. Green adaptations include solvent-free reactions or biocatalysis (e.g., lipase-mediated acylations). Lifecycle assessment (LCA) evaluates environmental impact of synthetic routes .

Key Considerations for Researchers

- Synthetic Optimization : Screen catalysts (e.g., Pd vs. Ni) for cross-coupling efficiency .

- Biological Assays : Prioritize target-specific screens (e.g., kinase inhibition) over broad cytotoxicity assays .

- Computational Tools : Use DFT to predict regioselectivity and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。